Lipophilicity Differentiation: N-Acetyl vs. O-Acetyl vs. Dihydroxy Quinone Derivatives
The N-acetyl bis-acetamide derivative (CAS 7510-09-0) exhibits a computed XLogP3-AA of 0.5, reflecting its moderate lipophilicity [1]. This positions it between the more polar chloranilic acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone; CAS 87-88-7; XLogP ~0.2) and the more lipophilic O,O'-diacetyl ester analog (2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate; CAS 7474-87-5; XLogP ~1.2, estimated from structural increment) [2]. The difference of approximately 0.3–0.7 logP units between the N-acetyl and O-acetyl forms has implications for reversed-phase chromatographic retention, membrane permeability in cell-based assays, and extraction efficiency in liquid-liquid partitioning workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | Chloranilic acid (CAS 87-88-7): XLogP3 ~0.2; Diacetate ester analog (CAS 7474-87-5): XLogP3 ~1.2 |
| Quantified Difference | ΔXLogP ≈ +0.3 vs. chloranilic acid; ΔXLogP ≈ –0.7 vs. O,O'-diacetate ester |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
This intermediate lipophilicity provides a measurable basis for selecting CAS 7510-09-0 when the dihydroxy form is too polar for extraction or chromatography and the O-acetyl form is too lipophilic, potentially compromising aqueous solubility.
- [1] PubChem. Acetamide, N,N'-(2,5-dichloro-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis- (PubChem CID 347386). Computed Properties: XLogP3-AA = 0.5. View Source
- [2] PubChem. Chloranilic acid (PubChem CID 67201). Computed Properties: XLogP3-AA = 0.2 (estimated). 2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl diacetate (CAS 7474-87-5) — structural increment analysis for XLogP estimation. View Source
